2-(4-Ethylphenoxy)acetohydrazide

Descripción general

Descripción

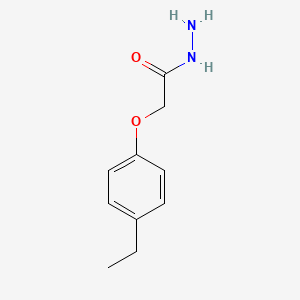

2-(4-Ethylphenoxy)acetohydrazide is a hydrazide derivative characterized by a phenoxy group substituted with an ethyl moiety at the para position, linked to an acetohydrazide backbone. Notably, it serves as a precursor in synthesizing Schiff base derivatives, such as PZ-8, which has been investigated for its role in reversing multidrug resistance in cancer cells by inhibiting ABCG2 transporters .

Métodos De Preparación

The synthesis of 2-(4-Ethylphenoxy)acetohydrazide typically involves the reaction of 4-ethylphenol with chloroacetic acid to form 2-(4-ethylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Análisis De Reacciones Químicas

2-(4-Ethylphenoxy)acetohydrazide undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Proteomics Research

One of the primary applications of 2-(4-Ethylphenoxy)acetohydrazide is in proteomics , where it serves as a reagent for modifying proteins and peptides. The compound reacts with carbonyl groups in proteins to form stable hydrazone linkages, which are crucial for various analytical techniques, including mass spectrometry and protein labeling. This reaction is facilitated by the nucleophilic nature of the hydrazide group, allowing for selective modifications that enhance the detection and analysis of biomolecules.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties . For instance, studies have shown that certain hydrazide derivatives demonstrate efficacy against both gram-positive and gram-negative bacteria. This antimicrobial activity is attributed to the structural features of the hydrazide moiety, which can interact with bacterial cell walls and disrupt their integrity .

Chemical Reactions

The compound undergoes several chemical reactions, including:

- Reduction : The hydrazide group can be reduced to form amines.

- Substitution : The phenoxy ring can participate in electrophilic aromatic substitution reactions.

These reactions are significant for synthesizing new derivatives with enhanced biological activities or altered chemical properties.

Coordination Chemistry

Recent studies have explored the use of this compound in coordination chemistry, particularly its ability to form complexes with transition metals. These metal complexes have shown potential in therapeutic applications, including:

- Anticancer Activity : Complexes formed with nickel(II) and other metals have demonstrated significant anticancer properties against various cancer cell lines, comparable to established chemotherapeutic agents like doxorubicin .

- Antioxidant Properties : Metal complexes derived from hydrazide derivatives have exhibited enhanced antioxidant activities, which are beneficial for combating oxidative stress-related diseases .

Case Study: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of this compound derivatives against a range of bacterial strains. The results indicated that specific substitutions on the phenoxy ring significantly improved antibacterial activity compared to the parent compound.

| Derivative | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| Compound C | P. aeruginosa | 20 |

This study highlights the importance of structural modifications in enhancing biological activity .

Case Study: Anticancer Potential

Another study focused on the anticancer potential of nickel(II) complexes formed with this compound. The complexes were tested on human colorectal cancer HT29 cell lines, showing a significant reduction in cell viability compared to controls.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| Nickel Complex | 45 |

| Doxorubicin | 50 |

This case underscores the potential of metal-hydrazide complexes in cancer therapy .

Mecanismo De Acción

The mechanism of action of 2-(4-Ethylphenoxy)acetohydrazide involves its ability to react with carbonyl groups in proteins and peptides to form hydrazone linkages. This reaction is facilitated by the nucleophilic nature of the hydrazide group, which attacks the electrophilic carbonyl carbon. The resulting hydrazone linkage is stable and can be used for various analytical and detection purposes in proteomics research.

Comparación Con Compuestos Similares

Comparison with Similar Acetohydrazide Derivatives

Key Observations:

Anticonvulsant Activity : Benzimidazole derivatives (e.g., 25g, 25j) exhibit superior activity to standard drugs, likely due to the electron-rich benzimidazole core enhancing CNS penetration .

Enzyme Inhibition : Ethyl-thio benzimidazolyl derivatives show potent α-glucosidase inhibition (IC₅₀ ~6–7 μM), outperforming acarbose (IC₅₀ 378 μM) .

Antimicrobial Effects: Chloro-methylphenoxy and tetrazole-substituted acetohydrazides demonstrate broad-spectrum activity, with tetrazole derivatives achieving MIC values as low as 30.2 μg/cm³ .

Antioxidant Properties : Coumarin-linked derivatives (e.g., compound 3) exhibit radical scavenging activity comparable to ascorbic acid, attributed to the coumarin moiety’s redox-active nature .

Structural-Activity Relationships (SAR)

- Phenoxy Substitutions: Para-substituted phenoxy groups (e.g., ethyl, chloro) enhance lipophilicity, improving membrane permeability. For example, 2-(4-Ethylphenoxy)acetohydrazide’s ethyl group may facilitate ABCG2 binding in PZ-8 .

- Heterocyclic Additions : Benzimidazole, triazole, and tetrazole rings introduce hydrogen-bonding and π-π stacking interactions, critical for target binding (e.g., anticonvulsant and antidepressant activities) .

- Electron-Withdrawing Groups : Chloro and nitro substituents increase electrophilicity, enhancing antimicrobial and enzyme inhibitory effects .

Actividad Biológica

2-(4-Ethylphenoxy)acetohydrazide is a hydrazide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound, characterized by its unique phenoxy and acetohydrazide functional groups, has been investigated for various therapeutic applications. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative studies with related compounds.

- Molecular Formula : C10H14N2O2

- Molecular Weight : 194.24 g/mol

-

Structure :

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have demonstrated its efficacy against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of microbial cell wall synthesis and inhibition of essential metabolic pathways.

| Microbial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Bacillus subtilis | 12 | 64 µg/mL |

Table 1: Antimicrobial activity of this compound

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspases and modulation of signaling pathways associated with cell proliferation and survival.

Case Study : A study involving human breast cancer cell lines (MCF-7) reported a significant reduction in cell viability upon treatment with varying concentrations of this compound, suggesting its potential as a chemotherapeutic agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. It is believed to function as an enzyme inhibitor, affecting pathways crucial for cell survival and replication.

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in DNA replication and repair mechanisms.

- Induction of Oxidative Stress : It can generate reactive oxygen species (ROS), leading to oxidative damage in cells.

- Modulation of Signaling Pathways : The compound may influence pathways such as MAPK and PI3K/Akt, which are critical in cancer progression.

Comparative Studies

Comparative analyses with similar compounds reveal that this compound possesses unique properties that enhance its biological activity.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| N'-[(4-ethylphenoxy)acetyl]-2-(2-methoxyphenoxy)acetohydrazide | Moderate | Low |

| 2-(4-fluorophenoxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide | Low | High |

Table 2: Comparison of biological activities among related compounds

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-Ethylphenoxy)acetohydrazide, and how do reaction conditions influence yield?

Answer: A standard method involves reacting ethyl 2-(4-ethylphenoxy)acetate with hydrazine hydrate in ethanol under reflux (3–6 hours). Yield optimization requires careful control of stoichiometry (1:1.1 molar ratio of ester to hydrazine) and solvent purity . Alternative routes include nucleophilic substitution of bromoacetate derivatives with hydrazine, as seen in pyridine-based acetohydrazide syntheses, where anhydrous acetone and K₂CO₃ are used to minimize hydrolysis . Impurities often arise from incomplete ester conversion; recrystallization in ethanol or cold washing with Et₂O improves purity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Key signals include the hydrazide NH₂ group (δ 4.4–4.6 ppm as a singlet) and the ethylphenoxy aromatic protons (δ 6.8–7.5 ppm) .

- IR : Stretching bands at ~3250 cm⁻¹ (N–H), 1660 cm⁻¹ (C=O), and 1240 cm⁻¹ (C–O–C) confirm functional groups .

- X-ray crystallography : Reveals intermolecular hydrogen bonding (N–H⋯O/N) and planarity of the hydrazide moiety, critical for stability and reactivity .

Q. How is the antimicrobial activity of this compound derivatives typically evaluated?

Answer: Standard protocols include:

- Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .

- Fungal susceptibility testing using Candida albicans strains, often combined with time-kill kinetics to assess fungistatic vs. fungicidal effects .

- Positive controls : Compare with fluconazole (antifungal) and ciprofloxacin (antibacterial) to contextualize potency .

Advanced Research Questions

Q. How can computational methods resolve contradictions in structure-activity relationships (SAR) among this compound derivatives?

Answer:

- Molecular docking : Predict binding affinities to targets like E. coli DNA gyrase or fungal CYP51. For example, coumarin-acetohydrazide hybrids showed enhanced activity due to π-π stacking with bacterial enzyme active sites .

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to explain discrepancies in MIC values across derivatives. Substituents at the 4-ethylphenoxy group (e.g., halogens) correlate with improved lipophilicity and membrane penetration .

- Dynamic simulations : Assess conformational stability of hydrazide tautomers (E/Z) under physiological conditions, which may affect bioavailability .

Q. What strategies mitigate side reactions during the synthesis of Schiff base derivatives from this compound?

Answer:

- pH control : Use acetic acid (10% v/v) to catalyze aldehyde-hydrazide condensation while suppressing hydrolysis of the hydrazide group .

- Solvent selection : Anhydrous ethanol minimizes water-mediated side reactions; microwave-assisted synthesis reduces reaction time (20–30 minutes vs. hours) .

- Byproduct removal : Column chromatography (silica gel, eluent: EtOAc/hexane 3:7) isolates Schiff bases from unreacted aldehydes or dimerization products .

Q. How do crystallographic data inform the design of this compound-based coordination complexes for catalytic applications?

Answer:

- Metal-ligand geometry : The hydrazide’s N–N bond (1.41–1.43 Å) and carbonyl oxygen act as bidentate ligands, forming stable complexes with Cu(II) or Zn(II). These complexes exhibit catalytic activity in oxidation reactions (e.g., cyclohexane to adipic acid) .

- Crystal packing : Intermolecular H-bonds (e.g., N–H⋯O) stabilize metal-organic frameworks (MOFs), enhancing thermal stability (>250°C) for heterogeneous catalysis .

Q. What in vitro assays are critical for evaluating the anticancer potential of this compound derivatives?

Answer:

- MTT assay : Screen cytotoxicity against cell lines (e.g., MCF-7, A549) with IC₅₀ values <10 µM considered potent .

- DNA synthesis inhibition : Measure ³H-thymidine incorporation in C6 glioma cells; derivatives with electron-withdrawing substituents (e.g., NO₂) show higher inhibition .

- Apoptosis assays : Flow cytometry (Annexin V/PI staining) confirms caspase-mediated pathways, linked to mitochondrial membrane depolarization observed in benzothiazole-acetohydrazide hybrids .

Q. Methodological Notes

- Synthesis optimization : Refluxing in n-butanol () enhances yields for sterically hindered derivatives.

- Analytical validation : Cross-validate NMR shifts with computed chemical shifts (DFT/B3LYP) to confirm tautomeric forms .

- Biological assays : Include cytotoxicity against non-cancerous cells (e.g., NIH3T3) to assess selectivity indices .

Propiedades

IUPAC Name |

2-(4-ethylphenoxy)acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-8-3-5-9(6-4-8)14-7-10(13)12-11/h3-6H,2,7,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXWIGWXSBZQPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.